molecular formula C11H7ClN4 B1451867 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile CAS No. 848684-41-3

4-[(6-Chloropyridazin-3-yl)amino]benzonitrile

Cat. No.: B1451867
CAS No.: 848684-41-3
M. Wt: 230.65 g/mol
InChI Key: GHQZIZYUHWUMKV-UHFFFAOYSA-N
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Description

4-[(6-Chloropyridazin-3-yl)amino]benzonitrile is a chemical compound with the molecular formula C11H7ClN4 and a molecular weight of 230.65 g/mol This compound is primarily used in research and development within the pharmaceutical and chemical industries

Preparation Methods

The synthesis of 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile involves several steps and specific reaction conditions. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine and 4-aminobenzonitrile.

    Reaction Conditions: The reaction typically involves the use of solvents such as ethanol (EtOH) and catalysts like palladium on carbon (Pd/C) under hydrogen (H2) atmosphere.

    Reaction Steps:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(6-Chloropyridazin-3-yl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(6-Chloropyridazin-3-yl)amino]benzonitrile has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for cell division and growth.

Comparison with Similar Compounds

4-[(6-Chloropyridazin-3-yl)amino]benzonitrile can be compared with other similar compounds, such as :

    Sulfachloropyridazine: Another pyridazine derivative with antimicrobial properties.

    Chloropyridazine: A simpler analog with similar chemical properties but different biological activities.

    Pyridazine derivatives: A broad class of compounds with diverse applications in medicine and industry.

Properties

IUPAC Name

4-[(6-chloropyridazin-3-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-5-6-11(16-15-10)14-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQZIZYUHWUMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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